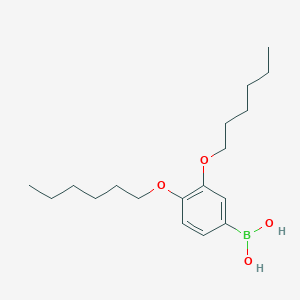
(3,4-Bis(hexyloxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Bis(hexyloxy)phenyl)boronic acid is an organic compound with the molecular formula C18H31BO4. It is a boronic acid derivative, characterized by the presence of two hexyloxy groups attached to the phenyl ring at the 3 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Bis(hexyloxy)phenyl)boronic acid typically involves the reaction of 3,4-dihexyloxybenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Bis(hexyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The hexyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include DMF, toluene, and ethanol.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
(3,4-Bis(hexyloxy)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators
Mecanismo De Acción
The mechanism of action of (3,4-Bis(hexyloxy)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. In medicinal chemistry, the boronic acid group can interact with biological targets, such as enzymes, through reversible covalent bonding, leading to inhibition or modulation of the target’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the hexyloxy groups, making it less hydrophobic and potentially less versatile in certain applications.
4-Hydroxyphenylboronic Acid: Contains a hydroxyl group instead of hexyloxy groups, which can lead to different reactivity and solubility properties
Uniqueness
(3,4-Bis(hexyloxy)phenyl)boronic acid is unique due to the presence of the hexyloxy groups, which enhance its hydrophobicity and can influence its reactivity and interactions in both chemical and biological systems. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
200959-52-0 |
|---|---|
Fórmula molecular |
C18H31BO4 |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
(3,4-dihexoxyphenyl)boronic acid |
InChI |
InChI=1S/C18H31BO4/c1-3-5-7-9-13-22-17-12-11-16(19(20)21)15-18(17)23-14-10-8-6-4-2/h11-12,15,20-21H,3-10,13-14H2,1-2H3 |
Clave InChI |
LUGSWAKLXIOTAT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)OCCCCCC)OCCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


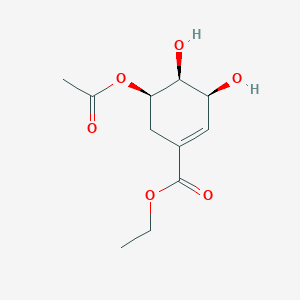
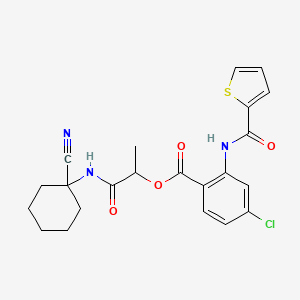
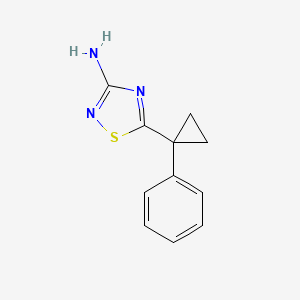
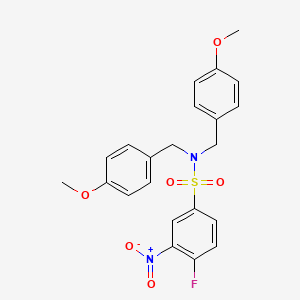
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353822.png)
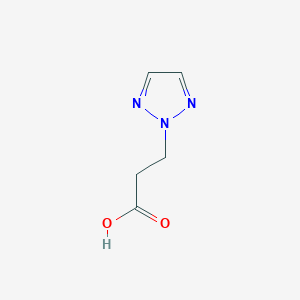
![3-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13353831.png)
![6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353834.png)
![3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353845.png)
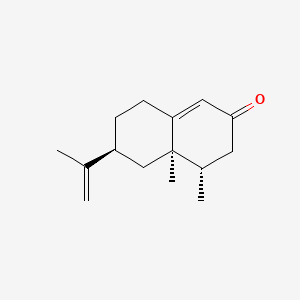
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)

